

# LY3000328 comparison Z-FL-COCHO activity

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## Compound Focus: LY 3000328

CAS No.: 1373215-15-6

Cat. No.: S534032

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## Compound Profile and Key Data

The table below outlines the core identity and quantitative data for this cathepsin S inhibitor.

Attribute	Description
Primary Name	LY3000328 [1] [2] [3]
Synonym	Z-FL-COCHO [4] [5] [3]
Biological Target	Cathepsin S (CatS), a cysteine protease [1] [5] [2]
Molecular Weight	484.52 g/mol [5] [3]
CAS Number	1373215-15-6 [5] [3]

Activity (IC <sub>50</sub> )	Value	Experimental Context
Human Cathepsin S	7.7 nM [5] [3]	In vitro enzyme inhibition assay [5].
Mouse Cathepsin S	1.67 nM [5] [3]	In vitro enzyme inhibition assay [5].

Activity (IC <sub>50</sub> )	Value	Experimental Context
Plasma Concentration for 50% Maximal Effect	~60 ng/mL [1]	Measured in human plasma ex vivo during a Phase 1 clinical trial [1].

## Experimental Data and Research Applications

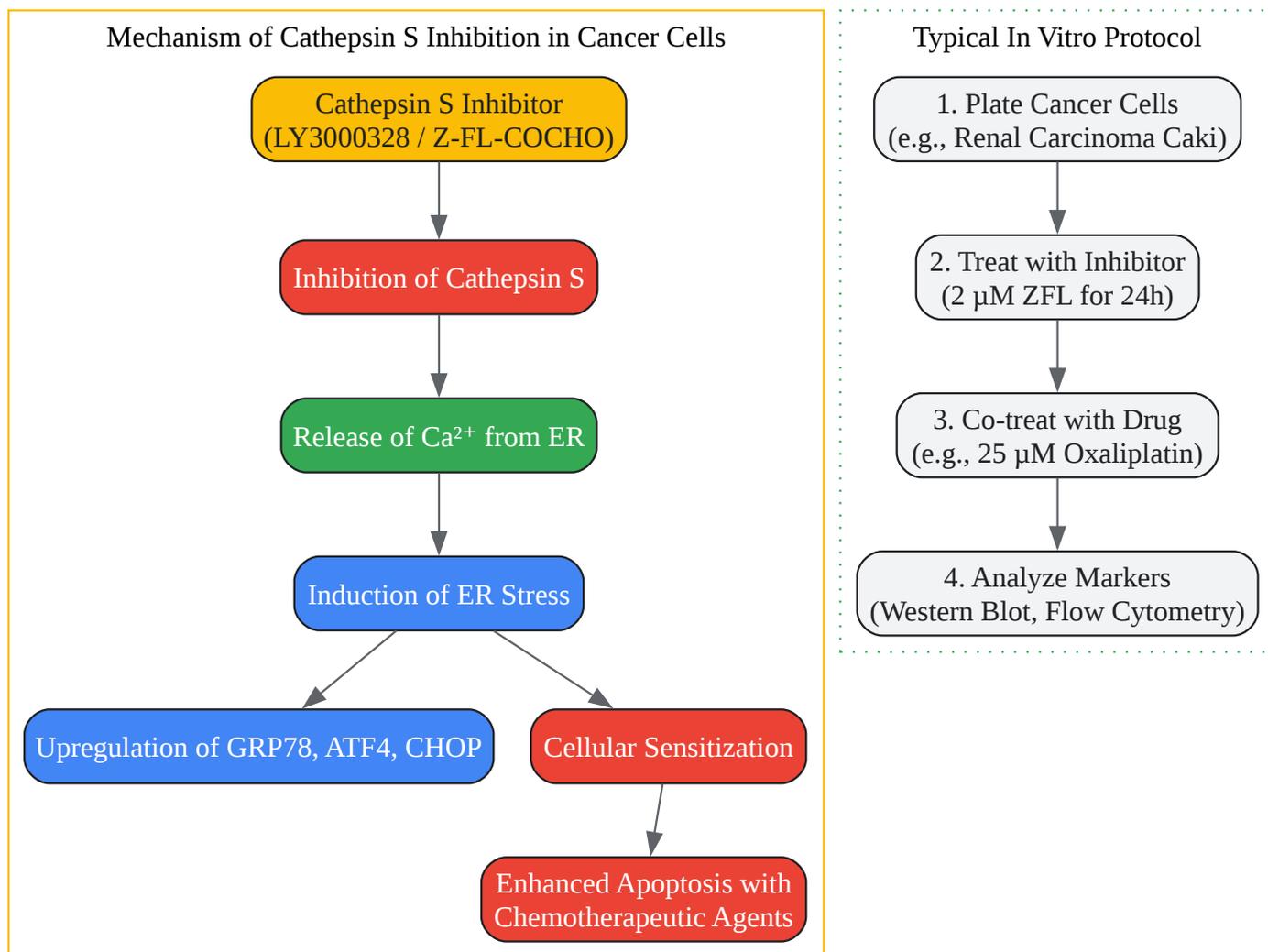
This inhibitor has been utilized in various research contexts, from in vitro mechanisms to in vivo disease models.

### In Vitro Mechanisms and Protocols

In cancer research, the inhibitor (referred to as Z-FL-COCHO) has been shown to induce Endoplasmic Reticulum (ER) stress and sensitive cancer cells to chemotherapeutic agents [4].

- Mechanism of Action:** Inhibition of cathepsin S leads to an increase in cytosolic calcium levels, which triggers ER stress. This is characterized by the upregulation of stress marker proteins like GRP78, ATF4, and CHOP [4].
- Synergistic Apoptosis:** This induced ER stress can enhance apoptosis (programmed cell death) when combined with anti-cancer drugs like oxaliplatin [4].

The following diagram illustrates this mechanism and a typical experimental workflow for in vitro studies:



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## In Vivo Efficacy and Protocols

LY3000328 has demonstrated efficacy in animal models of disease, showing favorable drug disposition properties [5].

- **Abdominal Aortic Aneurysm (AAA) Model:** In a mouse model where disease was induced by  $\text{CaCl}_2$  application, LY3000328 administered orally produced a dose-dependent reduction in aortic

diameter (58% at 1 mg/kg, 87% at 10 mg/kg) [5].

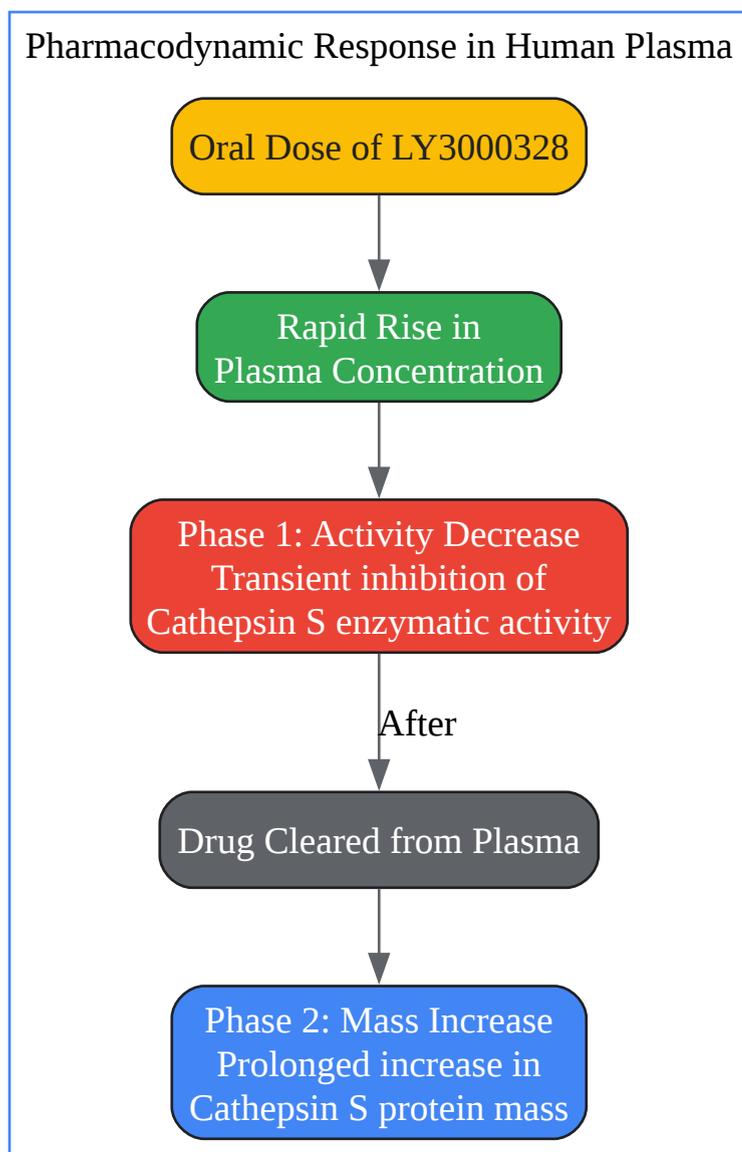
- **Systemic Lupus Erythematosus (SLE) Model:** In female MRL/lpr mice (a model for SLE), a different selective cathepsin S inhibitor (Millipore-219393) was shown to suppress associated pulmonary arterial remodeling, indicating the therapeutic potential of targeting this pathway [6].

## Pharmacokinetics and Pharmacodynamics in Humans

A Phase I clinical trial (NCT01515358) in healthy human volunteers provided key insights into the behavior of LY3000328 in humans [1]:

- **Safety & Pharmacokinetics:** Single oral doses up to 300 mg were well-tolerated. The compound showed linear pharmacokinetics and was cleared rapidly from plasma [1].
- **Biphasic Pharmacodynamic Response:** A unique biphasic effect was observed. The inhibitor caused a transient decline in plasma cathepsin S activity, followed by a prolonged increase in total cathepsin S protein mass after the drug was cleared. This suggests a complex feedback mechanism and is a critical consideration for clinical development [1].

The following diagram summarizes this biphasic response observed in the clinical trial:



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## Practical Research Considerations

For researchers using this compound, here are some key points:

- **Specificity:** LY3000328 is noted for its excellent selectivity for cathepsin S over other cathepsins, which is a significant advantage given the high structural similarity within this enzyme family [5] [2].
- **Handling:** The compound is typically dissolved in DMSO for in vitro studies. For in vivo administration in mice, it has been delivered orally, with exposure (AUC) increasing in a dose-dependent manner [5].

- **Critical Finding:** The biphasic pharmacodynamic response (activity decrease followed by mass increase) observed in humans is a crucial factor to consider when designing experiments and interpreting results related to cathepsin S inhibition [1].

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